Ethyl 2,3-dicyano-3-(3,4-dimethoxyphenyl)propanoate
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Overview
Description
Ethyl 2,3-dicyano-3-(3,4-dimethoxyphenyl)propanoate is a chemical compound with the molecular formula C15H16N2O4. It is known for its unique structure, which includes two cyano groups and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dicyano-3-(3,4-dimethoxyphenyl)propanoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dicyano-3-(3,4-dimethoxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups or the ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 2,3-dicyano-3-(3,4-dimethoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl 2,3-dicyano-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with various molecular targets. The cyano groups and ester moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and metabolism. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar in structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(3,4-dimethoxyphenyl)propanoate: Lacks the cyano groups present in Ethyl 2,3-dicyano-3-(3,4-dimethoxyphenyl)propanoate.
4,5-Dicyano-1,2,3-triazole: Contains cyano groups but has a different core structure .
Uniqueness
This compound is unique due to the presence of both cyano groups and a dimethoxyphenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
5422-75-3 |
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Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
ethyl 2,3-dicyano-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(18)12(9-17)11(8-16)10-5-6-13(19-2)14(7-10)20-3/h5-7,11-12H,4H2,1-3H3 |
InChI Key |
MABKLJOAFUUOFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C#N)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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